molecular formula C13H24BrNO4 B13388212 Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-

Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-

Cat. No.: B13388212
M. Wt: 338.24 g/mol
InChI Key: KAHXNHVFTFWYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)- (CAS 118444-07-8) is a chiral tertiary-butyl ester featuring a bromine atom at the 4-position and a Boc (tert-butoxycarbonyl)-protected amine at the 2-position of the butanoic acid backbone. Its molecular formula is C₁₃H₂₄BrNO₄, with a molar mass of 338.24 g/mol . The compound’s density is predicted to be 1.240 g/cm³, and its boiling point is estimated at 390.3°C, with a pKa of 10.84 . The Boc group enhances stability during synthetic procedures, while the bromine substituent provides a reactive site for nucleophilic substitutions or cross-coupling reactions, making it valuable in pharmaceutical and agrochemical intermediate synthesis .

Properties

IUPAC Name

tert-butyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHXNHVFTFWYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Brominated Amino Acid Core

The core amino acid, 4-bromo-2-aminobutyric acid , can be synthesized via halogenation of suitable precursors, typically starting from commercially available amino acids or their derivatives.

  • Route A: Bromination of 2-aminobutyric acid derivatives

    Bromination at the 4-position can be achieved through electrophilic substitution using N-bromosuccinimide (NBS) in the presence of radical initiators, under controlled conditions to prevent over-bromination or side reactions.

  • Route B: Halogenation of protected intermediates

    Alternatively, halogenation can occur after initial protection of amino groups, ensuring regioselectivity and stereochemical integrity.

Protection of the Amino Group

The amino group is protected with a Boc group to prevent undesired reactions during subsequent steps. This is typically achieved by:

Boc2O (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate, in an inert solvent like dichloromethane or tetrahydrofuran (THF).

This step yields N-tert-butoxycarbonyl-4-bromo-2-aminobutyric acid .

Esterification to Form the Tert-Butyl Ester

The carboxyl group is esterified with tert-butyl alcohol using acid catalysis:

Treatment with an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) in the presence of tert-butyl alcohol, under reflux conditions, yields the tert-butyl ester.

Alternatively, direct esterification using tert-butyl chloroformate or via activation of the acid with carbodiimides (e.g., DCC) followed by tert-butyl alcohol can be employed.

Specific Synthetic Routes and Data

Step Methodology Reagents & Conditions References/Research Discoveries
Bromination Radical bromination NBS, radical initiator (AIBN), inert solvent, controlled temperature ,
Boc Protection Carbamate formation Boc2O, triethylamine, dichloromethane ,
Esterification Acid to tert-butyl ester Tert-butyl alcohol, p-toluenesulfonic acid, reflux ,
Final Functionalization Introduction of the amino group and stereochemistry control Asymmetric synthesis or chiral resolution ,

Research Discoveries and Data Tables

Research advancements have focused on stereoselective synthesis and protecting group strategies to maintain stereochemistry at the chiral center. For instance, the use of chiral auxiliaries or chiral catalysts during amino acid synthesis ensures the (2S)-configuration.

Data Table: Key Reagents and Conditions for Preparation

Step Reagents Solvent Temperature Yield References
Bromination NBS, AIBN CCl4 Reflux 70-85% ,
Boc Protection Boc2O, TEA DCM Room temp 85-90% ,
Esterification Tert-butyl alcohol, p-TsOH Toluene Reflux 80-95% ,
Stereoselective steps Chiral catalysts Variable Variable Variable

Mechanism of Action

The mechanism of action for ®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . The molecular targets and pathways involved are primarily related to the protection and deprotection of amine groups in synthetic chemistry .

Comparison with Similar Compounds

Butanoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)- (CAS 190447-69-9)

  • Key Differences : Replaces bromine with an amine group at position 3.
  • Molecular Formula : C₁₃H₂₆N₂O₄ (MW 274.36 g/mol).
  • Applications : Direct precursor for peptide coupling or drug candidates (e.g., vasopeptidase inhibitors) due to the free amine’s nucleophilicity .
  • Synthetic Relevance: The amino group eliminates the need for bromine displacement steps, streamlining synthesis but requiring protection during reactions .

(2S)-4-Nitro-2-[bis[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester

  • Key Differences : Features a nitro group at position 4 and two Boc groups on the amine.
  • Molecular Formula : C₁₇H₂₉N₃O₈ (MW 403.43 g/mol, estimated).
  • Applications : Intermediate in cofactor F420 biosynthesis; nitro groups are reduced to amines in later steps .
  • Synthetic Relevance: Requires catalytic hydrogenation or other reduction methods to convert nitro to amino, adding complexity compared to bromine displacement .

Functional Group Complexity

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(3-nitro-2-pyridinyl)dithio]-, (S)- (CAS 106919-52-2)

  • Key Differences : Contains a dithio-linked 3-nitro-2-pyridinyl group at position 4.
  • Molecular Formula : C₁₄H₁₉N₃O₆S₂ (MW 389.45 g/mol).
  • Applications: Potential use in bioconjugation or prodrug strategies due to the disulfide bond’s redox sensitivity .
  • Synthetic Relevance : The aromatic nitro group and dithio linkage introduce steric hindrance and polarity, altering solubility and reactivity compared to simpler halogen or amine substituents .

Chain Length and Steric Effects

Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, (2S)- (CAS 205808-16-8)

  • Key Differences: Shorter chain (C₁₀H₁₉NO₄, MW 217.26 g/mol) with a methyl group at position 2.
  • Applications : Building block for chiral synthons; methyl substitution increases steric hindrance, affecting reaction rates in asymmetric syntheses .
  • Synthetic Relevance : Reduced molecular weight simplifies purification but limits versatility for further derivatization at position 4 .

Comparative Data Table

Compound Name (CAS) Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound (118444-07-8) Bromine C₁₃H₂₄BrNO₄ 338.24 Pharmaceutical intermediates
4-Amino analog (190447-69-9) Amine C₁₃H₂₆N₂O₄ 274.36 Peptide synthesis
4-Nitro analog (Supplementary Fig. 2) Nitro C₁₇H₂₉N₃O₈ 403.43 Cofactor F420 biosynthesis
Dithio-pyridinyl analog (106919-52-2) 3-Nitro-2-pyridinyl dithio C₁₄H₁₉N₃O₆S₂ 389.45 Bioconjugation chemistry
2-Methyl analog (205808-16-8) Methyl (Position 2) C₁₀H₁₉NO₄ 217.26 Chiral building blocks

Biological Activity

Butanoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)- (CAS No. 123004-74-0) is a notable example, exhibiting potential as a therapeutic agent. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C₉H₁₆BrNO
  • Molar Mass : 216.14 g/mol
  • Appearance : Pale yellow solid
  • Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromo substituent enhances its reactivity and potential for enzyme inhibition. Notably, compounds with similar structures have shown activity against various targets:

  • Aurora Kinase Inhibition : Related compounds have been documented as inhibitors of aurora kinase activity, which is crucial in cancer cell proliferation .
  • Urease Inhibition : Some derivatives exhibit urease inhibitory actions, which can be beneficial in treating conditions like peptic ulcers caused by Helicobacter pylori .

Antioxidant Activity

Research indicates that butanoic acid derivatives can exhibit significant antioxidant properties. A study utilizing the DPPH assay demonstrated that certain analogs showed free radical scavenging capabilities superior to their parent compounds .

Antihypertensive Effects

In a series of synthesized compounds related to butanoic acid derivatives, some exhibited notable antihypertensive effects. For instance, specific analogs showed IC₅₀ values significantly lower than standard antihypertensive agents .

Urease Inhibition

The urease inhibitory potential was evaluated using various synthesized derivatives. The results indicated that certain compounds had IC₅₀ values indicating strong inhibition compared to standard thiourea:

Compound IDIC₅₀ (µM)Relative Activity
AV20.284x higher than thiourea
AV51.293x more potent than thiourea
AV31.56Significant inhibition
AV78.59Decreased activity

These results suggest that structural modifications can significantly enhance urease inhibition .

Case Study 1: Cancer Cell Proliferation

In vitro studies have shown that similar butanoic acid derivatives can inhibit the proliferation of cancer cells by targeting aurora kinases. These findings highlight the potential of these compounds in cancer therapy.

Case Study 2: Gastrointestinal Health

A study focusing on urease inhibitors demonstrated that certain butanoic acid derivatives could effectively reduce urease activity in Helicobacter pylori cultures, suggesting a therapeutic role in managing gastric ulcers and related conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S)-4-bromo-2-butanoic acid tert-butyl ester, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via sequential Boc protection of the amino group, bromination at the 4-position, and esterification with tert-butyl alcohol. Stereochemical integrity is maintained by using enantiomerically pure starting materials (e.g., L-α,γ-diaminobutyric acid derivatives) and chiral auxiliaries during coupling steps. Chiral HPLC or polarimetry should be used to confirm enantiopurity, with comparative retention times to standards like Nγ-Boc-L-2,4-diaminobutyric acid .

Q. How can the stability of the tert-butoxycarbonyl (Boc) and tert-butyl ester groups in this compound be evaluated under varying pH conditions?

  • Methodological Answer : Perform accelerated degradation studies in buffered solutions (pH 1–12) at 25–40°C. Monitor cleavage of the Boc group via LC-MS by tracking the appearance of the deprotected amine (m/z shift ~ -100 Da) and ester hydrolysis via IR spectroscopy (loss of ester carbonyl peak at ~1740 cm⁻¹). Compare degradation kinetics to structurally similar Boc-protected amino acid esters .

Q. What spectroscopic techniques are most reliable for characterizing the bromine substitution and ester functionalities in this compound?

  • Methodological Answer :

  • NMR : ¹H NMR for bromine’s deshielding effect (δ ~3.5–4.0 ppm for CH₂Br) and ester tert-butyl protons (δ ~1.4 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺) and bromine isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray crystallography : Resolve stereochemistry if single crystals are obtainable, referencing similar tert-butyl ester structures .

Advanced Research Questions

Q. How does the 4-bromo substituent influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights can be derived?

  • Methodological Answer : The bromine at C4 acts as a leaving group in SN2 reactions. Reactivity can be quantified by measuring reaction rates with nucleophiles (e.g., NaN₃ in DMF) via ¹H NMR kinetics. Compare with non-brominated analogs (e.g., Nγ-Boc-L-2,4-diaminobutyric acid tert-butyl ester) to isolate electronic vs. steric effects. Density functional theory (DFT) calculations can model transition states .

Q. What strategies can mitigate racemization during amide bond formation involving the 2- group?

  • Methodological Answer : Use low-temperature coupling agents (e.g., HATU at 0°C) and minimize basic conditions to prevent Boc cleavage. Monitor racemization via Marfey’s reagent derivatization followed by HPLC. Compare to racemization-prone analogs like 3-acetoxy-4-bromobutanoic acid derivatives .

Q. How can computational methods predict the compound’s solubility and crystallinity for formulation in solid-phase peptide synthesis?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., GAFF) to calculate logP and Hansen solubility parameters. Validate predictions experimentally via phase diagrams in solvent mixtures (e.g., DCM/hexane). Cross-reference with crystallographic data from tert-butyl ester analogs .

Data Contradictions & Resolution

Q. Discrepancies in reported melting points for tert-butyl esters of brominated amino acids: How to validate experimental data?

  • Methodological Answer : Reproduce melting points using differential scanning calorimetry (DSC) under inert atmosphere to avoid decomposition. Compare with NIST-curated data for structurally related compounds (e.g., 2-amino-(S)-butanoic acid derivatives) .

Tables for Key Properties

Property Value/Technique Reference
Chiral Purity ≥98% ee (Chiral HPLC, Chiralpak IA)
Boc Stability (pH 7) t₁/₂ = 48 h at 25°C
SN2 Reactivity (k) 2.3 × 10⁻³ s⁻¹ (with NaN₃ in DMF)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.